molecular formula C16H25N3O6 B5210764 4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxy-6-nitrophenol

4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxy-6-nitrophenol

カタログ番号 B5210764
分子量: 355.39 g/mol
InChIキー: QGPPQUHAJKXDDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxy-6-nitrophenol, commonly known as Levetiracetam, is a drug that is widely used for the treatment of epilepsy. The drug is known for its unique mechanism of action and has been extensively studied for its therapeutic potential.

作用機序

The exact mechanism of action of Levetiracetam is not fully understood. However, it is believed that the drug acts by binding to a specific protein called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters in the brain. By binding to SV2A, Levetiracetam is thought to modulate neurotransmitter release and reduce the likelihood of seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have a number of biochemical and physiological effects. The drug has been shown to increase GABAergic neurotransmission, which is thought to play a role in its antiepileptic properties. In addition, Levetiracetam has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.

実験室実験の利点と制限

Levetiracetam has a number of advantages for use in lab experiments. The drug is well-tolerated and has a low risk of side effects, making it a safe choice for use in animal studies. In addition, the drug has a well-established mechanism of action, making it a useful tool for studying the role of SV2A in neurotransmitter release. However, one limitation of using Levetiracetam in lab experiments is that its effects may be dose-dependent, making it difficult to compare results across studies.

将来の方向性

There are a number of future directions for research on Levetiracetam. One area of interest is the drug's potential use in the treatment of other neurological disorders, including Alzheimer's disease and traumatic brain injury. In addition, there is ongoing research into the drug's mechanism of action, with a focus on understanding how it modulates neurotransmitter release in the brain. Finally, there is interest in developing new formulations of Levetiracetam that may be more effective or have fewer side effects than the current formulation.

合成法

The synthesis of Levetiracetam involves the reaction of 4-hydroxy-2-methoxynitrobenzene with 2-(2-chloroethyl)-1-piperazine in the presence of sodium hydroxide. The resulting intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine to yield the final product. The synthesis method is well-established and has been optimized for large-scale production.

科学的研究の応用

Levetiracetam has been extensively studied for its therapeutic potential in the treatment of epilepsy. The drug has been shown to be effective in reducing seizure frequency and improving quality of life in patients with epilepsy. In addition to its antiepileptic properties, Levetiracetam has also been studied for its potential use in the treatment of other neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

特性

IUPAC Name

4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6/c1-24-15-11-13(10-14(16(15)21)19(22)23)12-18-4-2-17(3-5-18)6-8-25-9-7-20/h10-11,20-21H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPPQUHAJKXDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。